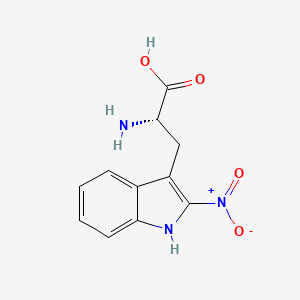

2-Nitro-L-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Nitro-L-tryptophan is a useful research compound. Molecular weight is 250.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biomarker Research

2-Nitro-L-tryptophan serves as a valuable biomarker for studying protein nitration processes associated with oxidative stress. Nitration of proteins is a post-translational modification that can alter protein function and is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. The presence of nitrotryptophan in biological samples can indicate the extent of oxidative damage and help in understanding disease mechanisms.

Key Findings:

- Protein Nitration : The formation of nitrotryptophan is a result of reactive nitrogen species (RNS) interacting with tryptophan residues in proteins, leading to functional changes that can be quantitatively assessed using specific assays .

- Disease Association : Elevated levels of nitrotryptophan have been linked to conditions such as Alzheimer's disease and atherosclerosis, making it a potential target for diagnostic purposes .

Pharmaceutical Development

The pharmaceutical industry is exploring 2-NO2-Trp for its potential therapeutic applications. Its role as a nitrated amino acid can influence various biological pathways, particularly those related to neurotransmitter synthesis and modulation.

Potential Applications:

- Neurotransmitter Regulation : As a derivative of tryptophan, 2-NO2-Trp may affect the synthesis of serotonin and other neurotransmitters, which are crucial for mood regulation and cognitive function .

- Drug Design : Understanding the biochemical interactions involving 2-NO2-Trp can lead to the development of novel drugs targeting oxidative stress-related diseases. For instance, compounds that modulate the effects of nitrated amino acids could have therapeutic benefits in managing inflammation and neurodegeneration .

Industrial Biomanufacturing

Recent advancements in synthetic biology have opened avenues for the biomanufacturing of tryptophan derivatives, including 2-NO2-Trp. By engineering microbial strains to produce nitrated derivatives, researchers aim to create sustainable production methods for pharmaceuticals and other compounds.

Biotechnological Approaches:

- Microbial Synthesis : Utilizing genetically modified organisms like Escherichia coli to synthesize 2-NO2-Trp through engineered metabolic pathways offers a cost-effective alternative to chemical synthesis methods .

- Yield Optimization : Strategies are being developed to enhance the yield of these derivatives while minimizing environmental impact, aligning with modern sustainability goals in chemical production .

Case Studies and Research Insights

Several studies provide insights into the applications and implications of 2-NO2-Trp:

化学反応の分析

Nitration Mechanisms

The nitration of L-tryptophan to form 2-nitro-L-tryptophan typically involves reactive nitrogen species such as peroxynitrite (ONOO⁻) or nitrogen dioxide (NO₂- ). The reaction can proceed through different pathways, leading to various nitro tryptophan derivatives:

-

Nitration with Peroxynitrite :

The reaction between L-tryptophan and peroxynitrite can yield multiple products, including this compound. The regioselectivity of nitration depends on the concentration of ONOO⁻ and the pH of the solution, affecting which nitro isomers are formed .

-

Mechanism :

The nitration process is believed to involve the formation of a radical intermediate, which can lead to the attachment of a nitro group at various positions on the indole ring. This results in a mixture of products including 1-, 4-, 5-, and 6-nitro derivatives alongside this compound .

Reaction Conditions and Yields

| Starting Molecule | Nitrating Agent | Conditions | Products | Yield |

|---|---|---|---|---|

| L-Tryptophan | Peroxynitrite | Varies (pH, concentration) | 1-NO₂-Trp, 2-NO₂-Trp, etc. | Variable |

| L-Tryptophan | Nitrogen Dioxide | Room temperature | 2-NO₂-Trp | High |

In general, lower concentrations of ONOO⁻ tend to favor the formation of specific isomers like 6-nitro derivatives, while higher concentrations can lead to a broader range of products .

Role in Cellular Regulation

This compound has been implicated in cellular regulation during nitrosative stress, where it may play a role in modulating signaling pathways related to inflammation and oxidative stress responses .

Interaction with Proteins

The incorporation of nitro tryptophans into proteins can alter their fluorescence properties and potentially affect enzymatic activity. For example, studies have shown that nitro modifications can quench tryptophan fluorescence in proteins such as bovine serum albumin, indicating changes in protein conformation or dynamics due to nitration .

特性

分子量 |

250.23 |

|---|---|

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。